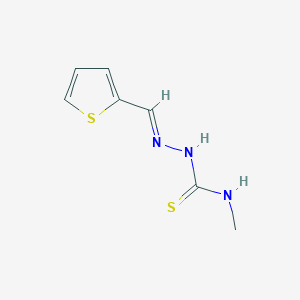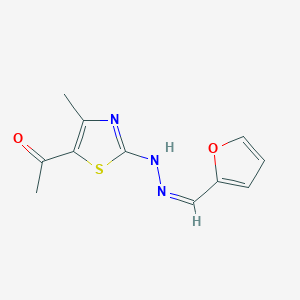![molecular formula C16H16N2O5S2 B255291 6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid CAS No. 5258-41-3](/img/structure/B255291.png)
6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiazolidine derivative, which is a class of molecules that have been extensively studied for their biological activities.
作用機序
The mechanism of action of 6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is not fully understood, but it is believed to involve the interaction of the compound with specific targets in the body, such as enzymes or receptors. The thiazolidine ring in the molecule is thought to play a crucial role in its biological activity, as it can form covalent bonds with certain amino acid residues in proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid are dependent on its specific application. In anticancer research, the compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In antimicrobial research, it has been found to inhibit the growth of a variety of bacteria and fungi. In anti-inflammatory research, it has been shown to reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using 6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid in lab experiments include its relative ease of synthesis, its versatility in terms of its potential applications, and its ability to interact with specific targets in the body. However, there are also limitations to using this compound, such as its potential toxicity and its limited solubility in aqueous solutions.
将来の方向性
There are many future directions for research on 6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid. Some potential areas of investigation include:
1. Further exploration of the compound's anticancer activity, including its potential as a chemotherapeutic agent.
2. Investigation of the compound's potential as an antimicrobial agent, particularly in the context of antibiotic-resistant bacteria.
3. Study of the compound's interaction with specific enzymes and receptors, with the goal of identifying new targets for drug development.
4. Investigation of the compound's potential as a corrosion inhibitor in materials science.
5. Synthesis of new derivatives of the compound, with the goal of improving its solubility, bioavailability, and selectivity.
合成法
The synthesis of 6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid involves the reaction of 4-nitrobenzaldehyde and 2-amino-4-(4-nitrophenyl)-5-oxo-4,5-dihydro-1,3-thiazole-3-carboxylic acid, which results in the formation of the thiazolidine derivative. The reaction is carried out in the presence of a suitable catalyst, such as triethylamine or pyridine, and a solvent, such as ethanol or methanol.
科学的研究の応用
6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory activities. In biochemistry, it has been studied for its ability to inhibit enzymes, such as aldose reductase and acetylcholinesterase. In materials science, it has been explored for its potential as a corrosion inhibitor and as a building block for the synthesis of new materials.
特性
CAS番号 |
5258-41-3 |
|---|---|
製品名 |
6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid |
分子式 |
C16H16N2O5S2 |
分子量 |
380.4 g/mol |
IUPAC名 |
6-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C16H16N2O5S2/c19-14(20)4-2-1-3-9-17-15(21)13(25-16(17)24)10-11-5-7-12(8-6-11)18(22)23/h5-8,10H,1-4,9H2,(H,19,20)/b13-10- |
InChIキー |
AKXUDAFIAPJMTD-RAXLEYEMSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B255208.png)
![3-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B255211.png)
![3-[3-(1-Azepanyl)-3-oxopropyl]-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255212.png)

![3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide](/img/structure/B255216.png)


![N-[4-(benzyloxy)phenyl]-2-cyano-3-phenylacrylamide](/img/structure/B255219.png)
![Ethyl 2-{2-[2-(benzyloxy)benzylidene]hydrazino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255223.png)
![Methyl 4-{[2-cyano-3-(4-isopropylphenyl)acryloyl]amino}benzoate](/img/structure/B255227.png)
![Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B255231.png)
![N-[3-(4-morpholinyl)propyl]-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B255232.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)-N-(2-hydroxyethyl)acetamide](/img/structure/B255233.png)
![2-{[2-cyano-3-(4-methoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B255234.png)